molecular formula C6H12ClNO3S B1438943 2,2-Dimethylmorpholine-4-sulfonyl chloride CAS No. 1155544-42-5

2,2-Dimethylmorpholine-4-sulfonyl chloride

Cat. No.: B1438943
CAS No.: 1155544-42-5
M. Wt: 213.68 g/mol
InChI Key: ABJVXCWLNPDPCO-UHFFFAOYSA-N
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Description

2,2-Dimethylmorpholine-4-sulfonyl chloride is an organic compound with the chemical formula C₆H₁₂ClNO₃S. It is a sulfonyl chloride derivative of morpholine, characterized by the presence of two methyl groups at the 2-position of the morpholine ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylmorpholine-4-sulfonyl chloride typically involves the reaction of 2,2-dimethylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

[ \text{2,2-Dimethylmorpholine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonamide under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Tertiary amines, such as triethylamine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

2,2-Dimethylmorpholine-4-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Dimethylmorpholine-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-sulfonyl chloride: Lacks the two methyl groups at the 2-position, making it less sterically hindered.

    2,2-Dimethylmorpholine-4-sulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group.

    4-Methylmorpholine-4-sulfonyl chloride: Contains only one methyl group at the 4-position.

Uniqueness

2,2-Dimethylmorpholine-4-sulfonyl chloride is unique due to the presence of two methyl groups at the 2-position, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions and its interactions with other molecules.

Properties

IUPAC Name

2,2-dimethylmorpholine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-6(2)5-8(3-4-11-6)12(7,9)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVXCWLNPDPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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